molecular formula C20H17NO2 B086243 (4-methylphenyl) N,N-diphenylcarbamate CAS No. 10369-97-8

(4-methylphenyl) N,N-diphenylcarbamate

Cat. No.: B086243
CAS No.: 10369-97-8
M. Wt: 303.4 g/mol
InChI Key: ODVSOHSQPJFLHN-UHFFFAOYSA-N
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Description

(4-Methylphenyl) N,N-diphenylcarbamate is a carbamate derivative characterized by a central carbamate group (-OCONR₂) where the nitrogen atoms are substituted with two phenyl groups (N,N-diphenyl), and the oxygen atom is linked to a 4-methylphenyl group. The compound has been studied for its role as a serine esterase inhibitor, specifically targeting phospholipase C (PLC) in platelets, where it blocks phosphatidylinositol hydrolysis and arachidonic acid mobilization . Its structural rigidity and aromatic substituents make it a candidate for probing enzyme active sites and designing targeted inhibitors.

Properties

CAS No.

10369-97-8

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(4-methylphenyl) N,N-diphenylcarbamate

InChI

InChI=1S/C20H17NO2/c1-16-12-14-19(15-13-16)23-20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

ODVSOHSQPJFLHN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

N,N-Diphenylcarbamic acid 4-methylphenyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Carbamate derivatives with variations in aryl substituents exhibit divergent biological activities and physicochemical behaviors:

Compound Key Substituents Biological Activity Key Findings
(4-Methylphenyl) N,N-diphenylcarbamate N,N-diphenyl; 4-methylphenyl PLC inhibition (IC₅₀ ~10–50 μM) Blocks PLC-mediated phosphatidylinositol hydrolysis in platelets .
2-Nitro-4-carboxyphenyl N,N-diphenylcarbamate Nitro and carboxyl groups PLC inhibition Enhanced polarity reduces membrane permeability compared to methylphenyl analog .
4-Methylphenyl N,N-dimethylcarbamate N,N-dimethyl; 4-methylphenyl Not reported Lower steric bulk may reduce enzyme affinity compared to diphenyl derivatives .
4-Methoxyphenyl N,N-diphenylcarbamate N,N-diphenyl; 4-methoxyphenyl Inactive (α-glucosidase inhibition) Methoxy group disrupts hydrophobic interactions critical for binding .
(4-Chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate Chlorinated aryl groups Unknown Increased halogenation likely enhances stability but may reduce solubility .

Physicochemical Properties

  • Lipophilicity : The diphenyl groups in this compound increase lipophilicity (logP ~4–5 estimated), enhancing membrane permeability compared to dimethylcarbamates (logP ~2–3) .
  • Thermal Stability : Aryl carbamates generally exhibit higher thermal stability than alkyl derivatives due to resonance stabilization of the carbamate group .
  • Solubility: The 4-methylphenyl substituent balances lipophilicity and solubility in organic solvents (e.g., CHCl₃, DMSO), whereas nitro or carboxyl groups (e.g., 2-nitro-4-carboxyphenyl analog) reduce solubility in non-polar media .

Key Research Findings

  • PLC Inhibition Mechanism: this compound competes with phosphatidylinositol at the PLC active site, with inhibition reversible upon washing, suggesting non-covalent binding .
  • Comparative Potency : In α-glucosidase inhibition, the 4-methylphenyl analog (4m) was 10-fold more potent than 4-benzylpiperidine derivatives, emphasizing substituent-driven efficacy .

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